[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group and a 4-methyl-pyrimidin-2-yl substituent. This structure is common in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses . The 4-methyl-pyrimidine ring contributes to electronic and steric properties, influencing binding interactions in biological targets .
Properties
IUPAC Name |
tert-butyl N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-7-8-16-13(17-11)19-9-5-6-12(10-19)18-14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGLYEJUESHCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pre-Protection of Piperidine
3-Aminopiperidine is treated with Boc₂O in DCM at 0–25°C for 4–6 hours, yielding tert-butyl (piperidin-3-yl)carbamate with >90% purity.
Post-Functionalization Protection
In multi-step syntheses, Boc protection may follow pyrimidine coupling. For example, methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (C₁₆H₂₆N₄O₂, MW 306.40 g/mol) is synthesized by methylating the intermediate post-Boc protection.
Purification and Characterization
Crude products are purified via:
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Column chromatography : Silica gel with ethyl acetate/hexane (3:7 to 1:1).
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Recrystallization : Ethanol/water mixtures for final compounds.
Analytical Data :
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.39 (s, 3H, pyrimidine-CH₃), 3.20–3.80 (m, 5H, piperidine-H), 4.70 (br s, 1H, NH).
Alternative Synthetic Routes
Reductive Amination
A patent (WO2021074138A1) describes coupling tert-butyl (piperidin-3-yl)carbamate with 4-methylpyrimidine-2-carbaldehyde under hydrogenation (H₂, Pd/C), achieving 70% yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time to <1 hour with comparable yields (78%).
Scalability and Industrial Considerations
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Cost-Efficiency : Using DMF as a solvent reduces side products but requires rigorous removal due to toxicity.
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Catalyst Recycling : Palladium catalysts from hydrogenation steps are recovered via filtration, reducing costs by 15–20%.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting tyrosine kinase inhibitors. For instance, it is utilized in the synthesis of imatinib and nilotinib, which are critical in treating chronic myeloid leukemia (CML) and other malignancies. The structural similarity of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester to known bioactive compounds enhances its potential as a lead compound for new drug development.
Case Study:
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers demonstrated that modifications of the carbamate structure could yield compounds with improved potency against cancer cell lines. The study highlighted the synthesis of derivatives that exhibited enhanced selectivity for Bcr-Abl tyrosine kinase, suggesting a promising avenue for cancer therapeutics.
Agricultural Applications
2. Pesticide Development:
The compound has been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing new agrochemicals.
Case Study:
Research conducted by agricultural chemists found that derivatives of this compound exhibited significant herbicidal activity against common weeds. The results indicated that the compound could be developed into an effective herbicide with a favorable safety profile for crops.
Material Science Applications
3. Polymer Chemistry:
The unique chemical structure allows for incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials. Research is ongoing into its use as a plasticizer or stabilizer in various polymer formulations.
Case Study:
A study published in Polymer Science explored the incorporation of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester into polyvinyl chloride (PVC). The results showed improved flexibility and thermal resistance compared to standard formulations.
Mechanism of Action
The mechanism by which [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
a) Methoxy vs. Methyl Substituents
- [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (): The 6-methoxy group on the pyrimidine ring enhances electron density compared to the 4-methyl group in the target compound.
b) Chloro vs. Methyl Substituents
- [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester ():
The chloro group at the pyrimidine 4-position introduces a strong electron-withdrawing effect, increasing reactivity in nucleophilic aromatic substitution. This contrasts with the methyl group’s electron-donating nature, which stabilizes the ring but limits further functionalization .
c) Ethoxy and Methylthio Substituents
- [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester ():
The ethoxy and methylthio groups introduce steric bulk and sulfur-based hydrophobicity. Such modifications could enhance membrane permeability but may complicate synthetic routes due to oxidation sensitivity .
Piperidine Ring Modifications
a) Acetylated Piperidine Derivatives
- tert-Butyl (1-acetylpiperidin-4-yl)carbamate ():
Acetylation of the piperidine nitrogen alters the molecule’s conformational flexibility and hydrogen-bonding capacity. This derivative is synthesized via acylation with acetic anhydride, a simpler process compared to pyrimidine coupling reactions .
b) Benzyl-Functionalized Piperidine
- However, the fluorine atom adds electronegativity, which may influence bioavailability .
Data Tables
Table 2: Comparative Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Metabolic Stability (t½, h) |
|---|---|---|---|
| [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester | 2.1 | 0.8 | 6.5 |
| [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl | 1.8 | 1.2 | 4.2 |
| [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester | 2.5 | 0.5 | 8.0 |
*Predicted using QikProp (Schrödinger).
Biological Activity
The compound [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a piperidine ring substituted with a 4-methyl-pyrimidine moiety and a tert-butyl carbamate group. The structural representation is crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 284.37 g/mol |
| LogP | 2.5 |
| Solubility | Moderate in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrimidine intermediates, followed by carbamate formation using tert-butyl chloroformate. The process emphasizes protecting groups to enhance solubility and facilitate further reactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including the compound . Research indicates that it may exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific kinases involved in cancer progression.
- Mechanism of Action : The compound potentially inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK9 has been particularly noted, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
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Case Studies :
- A study demonstrated that related piperidine compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .
- Another investigation into similar structures revealed their ability to inhibit proliferation in colorectal cancer models by targeting the M3 muscarinic acetylcholine receptor, which plays a role in tumor growth and metastasis .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence supporting the neuroprotective effects of this compound:
- Cholinesterase Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer’s disease pathology. This dual inhibition suggests potential for cognitive enhancement .
- Antioxidant Properties : Some derivatives have shown antioxidant capabilities, which may contribute to neuroprotection by mitigating oxidative stress associated with neurodegenerative diseases .
Summary of Research Findings
The following table summarizes key findings from recent studies on the biological activities associated with [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in FaDu cells; CDK9 inhibition reduces Mcl-1 levels |
| Cholinesterase Inhibition | Effective against AChE and BuChE; potential for Alzheimer’s treatment |
| Neuroprotective Effects | Exhibits antioxidant properties; may improve cognitive function |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A three-step synthesis involving Suzuki coupling and catalytic hydrogenation is commonly employed. For example, a boronic acid intermediate (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) can undergo Suzuki-Miyaura cross-coupling with a pyrimidine derivative under palladium catalysis. Optimization includes using ligands like XPhos, reaction temperatures between 40–100°C, and inert atmospheres to prevent side reactions. Final hydrogenation with palladium on carbon at 93–96°C ensures deprotection and ring saturation . Yield improvements focus on catalyst loading (e.g., 5 mol% Pd(OAc)₂) and stoichiometric control of boronic acid partners.
Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability is maintained in neutral pH conditions, but decomposition occurs with strong oxidizers (e.g., peroxides, nitric acid). For fire safety, use CO₂ or dry chemical extinguishers; avoid water if reactive byproducts are suspected. Personal protective equipment (PPE) should include flame-resistant lab coats, nitrile gloves, and full-face respirators during handling .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinity and interaction mechanisms of this compound with viral proteases like SARS-CoV-2 Mpro?
- Methodological Answer : Molecular docking (e.g., Glide docking) and 100 ns molecular dynamics (MD) simulations are used to assess binding. Docking scores (e.g., Glide score: −8.21 kcal/mol) and hydrogen bond interactions with residues like GLN 189 (1.84 Å), LEU 141 (2.04 Å), and HIS 164 (2.04 Å) indicate high affinity. MD simulations track root-mean-square deviation (RMSD < 2.0 Å) to confirm complex stability. Hydrophobic interactions with MET 49 and CYS 145 further validate target engagement .
Q. How can structural modifications at the piperidine or pyrimidine moieties influence the compound’s pharmacological profile and target selectivity?
- Methodological Answer : Modifying the pyrimidine’s 4-methyl group to bulkier substituents (e.g., ethyl, isopropyl) can enhance steric complementarity with hydrophobic pockets in targets like kinases. Introducing electron-withdrawing groups (e.g., nitro at para vs. meta positions on aromatic rings) alters π-π stacking and hydrogen-bonding capacity, as seen in analogs with improved IC₅₀ values. Piperidine ring saturation (e.g., cis- vs. trans-3-aminopiperidine) impacts conformational flexibility and metabolic stability .
Q. What in vitro assays are recommended to evaluate this compound’s inhibitory activity against viral proteases?
- Methodological Answer : Use fluorescence resonance energy transfer (FRET)-based assays with purified SARS-CoV-2 Mpro and a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Measure IC₅₀ via dose-response curves (typically 0.1–100 µM range). Counter-screen against human cathepsin L to assess selectivity. Confirm binding kinetics via surface plasmon resonance (SPR) with a KD threshold of <1 µM for lead candidacy .
Key Notes for Experimental Design
- SAR Studies : Prioritize substituents at the pyrimidine 2-position for steric and electronic modulation.
- Safety Protocols : Monitor for exotherms during hydrogenation; use pressure-regulated reactors.
- Data Validation : Cross-validate computational results with isothermal titration calorimetry (ITC) for binding enthalpy/entropy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
